![molecular formula C20H17FN4O2S2 B2671775 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 392300-25-3](/img/structure/B2671775.png)
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17FN4O2S2 and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of a benzamide core with a 4-fluoro substitution, linked to a 1,3,4-thiadiazol-2-yl moiety. Additionally, it contains a 2-oxoethylthio group and a tetrahydroquinoline ring. The synthesis of this compound involves the Castagnoli–Cushman reaction, which yields derivatives of 3,4-dihydroisoquinolin-1(2H)-one .
Antioomycete Activity
Research has explored the antioomycete activity of derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Specifically, 59 derivatives were synthesized, and their efficacy against the phytopathogen Pythium recalcitrans was evaluated. Compound I23 exhibited superior in vitro potency (EC50 value of 14 mM) compared to the commercial fungicide hymexazol. In vivo studies demonstrated preventive efficacy, suggesting disruption of P. recalcitrans’ biological membrane systems as the mode of action .
Potential Agrochemical Applications
Given the need for effective agrochemicals, natural product mimics like this compound play a crucial role. By simplifying complex natural product structures, researchers can create synthetically accessible bioactive scaffolds. The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton in this compound may serve as a valuable scaffold for further optimization. Notably, the cyclic tail tolerates polar substituents, making it a promising lead for crop protection applications .
Future Design and Development
Understanding the structure-activity relationship (SAR) of these derivatives is essential for designing more potent antioomycete agents. The presence of the C4-carboxyl group and other structural features contributes to their activity. Researchers can leverage this knowledge to develop novel compounds for plant disease management .
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGRVDZOTKSDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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